Comparative Antitussive Efficacy: Morclofone vs. Levodropropizine and Cloperastine in Adult Bronchitic Patients
In a double-blind, six-trial clinical program (n=174 adults with bronchitis), levodropropizine demonstrated antitussive activity and therapeutic efficacy greater than placebo and morclofone, and similar to cloperastine [1]. This positions morclofone as less efficacious than levodropropizine but establishes its active superiority over placebo, providing a benchmark for its clinical effect size relative to same-class agents.
| Evidence Dimension | Therapeutic efficacy (cough suppression) |
|---|---|
| Target Compound Data | Morclofone: active, but efficacy inferior to levodropropizine (exact percentage reduction not reported separately for morclofone arm) |
| Comparator Or Baseline | Levodropropizine: effective in ~80% of patients; cough frequency reduced by 33–51% in responders. Placebo: inferior to both active treatments. |
| Quantified Difference | Statistically significant superiority of levodropropizine over morclofone (p-value not specified in abstract); morclofone superior to placebo. |
| Conditions | Double-blind, multicenter trials; adult patients with bronchitis; Arzneimittelforschung 1988, 38(8):1163–6. |
Why This Matters
For procurement decisions, this head-to-head data defines morclofone's clinical rank order among non-opioid antitussives, informing selection where an intermediate-efficacy, centrally acting agent with bronchospasmolytic properties is desired.
- [1] Allegra L, Bossi R. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients. Arzneimittelforschung. 1988 Aug;38(8):1163-6. PMID: 3058135. View Source
